molecular formula C11H14ClNO3 B13616848 Tert-butyl 5-chloro-2-hydroxyphenylcarbamate

Tert-butyl 5-chloro-2-hydroxyphenylcarbamate

Cat. No.: B13616848
M. Wt: 243.68 g/mol
InChI Key: JDFILMQFOJHLDK-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-2-hydroxyphenylcarbamate is a carbamate derivative featuring a phenyl ring substituted with chlorine (position 5) and a hydroxyl group (position 2), linked to a tert-butyl carbamate moiety. This compound is primarily utilized as a pharmaceutical or agrochemical intermediate, leveraging its carbamate group’s stability and reactivity for further functionalization. Below, we analyze its similarities and differences with related compounds, focusing on molecular structure, physicochemical properties, stability, toxicity, and applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

tert-butyl N-(5-chloro-2-hydroxyphenyl)carbamate

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-8-6-7(12)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,15)

InChI Key

JDFILMQFOJHLDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-2-hydroxyphenylcarbamate typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to achieve high yields and purity of the final product. The use of automated reactors and continuous monitoring of reaction parameters are common practices to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-chloro-2-hydroxyphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The chloro substituent can be reduced to form a hydroxy group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amide derivative.

Scientific Research Applications

Tert-butyl 5-chloro-2-hydroxyphenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-2-hydroxyphenylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

The tert-butyl carbamate group is a common feature among the compounds analyzed. Key structural differences arise from the substituents and core aromatic/heteroaromatic systems.

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Molecular Formula Molecular Weight
Tert-butyl 5-chloro-2-hydroxyphenylcarbamate Phenyl Cl (5), OH (2) C₁₁H₁₄ClNO₃* 243.5*
Tert-butyl (4-chlorophenethyl)carbamate Phenethyl Cl (4) C₁₃H₁₈ClNO₂ 255.74
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine F (5), OH (4), CH₃ (6), methylcarbamate C₁₂H₁₇FN₄O₃ 296.29
Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate Pyridine Br (5), Cl (6) C₁₀H₁₂BrClN₂O₂ 307.5
tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate Benzooxazole Cl (5), 3-oxobutyl, ethylcarbamate C₁₇H₂₂ClN₃O₄ 381.86

*Hypothetical values based on structural analysis.

Key Observations :

  • Aromatic vs.
  • Substituent Effects : The hydroxyl group in the target compound increases polarity compared to purely halogenated analogs (e.g., and ), which may enhance solubility in polar solvents .

Physicochemical Properties

Limited data are available in the evidence, but molecular weight and substituents provide indirect insights.

Table 2: Physicochemical Properties
Compound Name Molecular Weight Polarity (Relative) Key Functional Groups
This compound 243.5 High OH, Cl, carbamate
Tert-butyl (4-chlorophenethyl)carbamate 255.74 Moderate Cl, carbamate
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 296.29 High OH, F, CH₃, carbamate
Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate 307.5 Moderate Br, Cl, carbamate

Key Observations :

  • Polarity : Hydroxyl and fluorine substituents () increase polarity compared to halogen-only analogs .

Stability and Reactivity

Stability varies with substituents and core structure:

Table 3: Stability and Reactivity
Compound Name Stability Reactive Sites Incompatible Agents
This compound Moderate* OH (acid-sensitive), carbamate Strong acids/bases
Tert-butyl (4-chlorophenethyl)carbamate High Carbamate Strong oxidizers
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate High Hydroxymethyl, methoxy Strong acids/bases

*Inferred from analogs.

Key Observations :

  • Acid Sensitivity : Hydroxyl groups (target compound) and hydroxymethyl groups () may render compounds susceptible to acid-catalyzed degradation .
  • Carbamate Stability : All compounds exhibit stability under recommended storage conditions (room temperature, inert atmospheres) .

Key Observations :

  • Low Hazard Potential: highlights the non-hazardous nature of its compound, suggesting safer handling compared to halogen-rich analogs (e.g., ) .

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